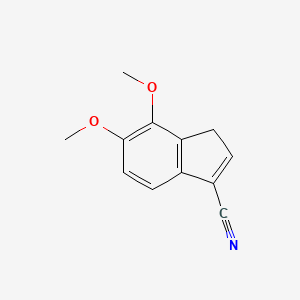

1H-Indene-3-carbonitrile, 6,7-dimethoxy-

Description

1H-Indene-3-carbonitrile, 6,7-dimethoxy- is a nitrile-substituted indene derivative featuring methoxy groups at the 6 and 7 positions. Key structural motifs include the fused indene core, electron-withdrawing nitrile group, and methoxy substituents, which are critical for intermolecular interactions and solubility .

Properties

CAS No. |

100449-12-5 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

4,5-dimethoxy-3H-indene-1-carbonitrile |

InChI |

InChI=1S/C12H11NO2/c1-14-11-6-5-9-8(7-13)3-4-10(9)12(11)15-2/h3,5-6H,4H2,1-2H3 |

InChI Key |

DJLQBIUYIIZEEC-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C(C=C1)C(=CC2)C#N)OC |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=CC2)C#N)OC |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research indicates that derivatives of 1H-indene compounds exhibit antiviral properties. Specifically, 1H-Indene-3-carbonitrile has been noted for its potential in developing anti-hepatitis B virus medications. The compound serves as an intermediate in synthesizing more complex molecules that target viral replication pathways effectively .

Inhibition of Carbonic Anhydrase

A study highlighted the structural activity relationship of sulfonamides incorporating 6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole derivatives. These compounds demonstrated selective inhibition of various isoforms of human carbonic anhydrase (hCA), which are crucial in physiological processes and targeted in treatments for conditions like glaucoma and cancer . The presence of the indene structure enhances the pharmacological profile of these inhibitors.

Antitumor Properties

The compound has also been investigated for its antitumor activity. Its derivatives have shown promise in inhibiting tumor growth by interfering with specific cellular pathways. This application is particularly significant in developing new cancer therapies .

Material Science

Photoresponsive Materials

The unique structural properties of 1H-Indene-3-carbonitrile allow it to be integrated into light-sensitive materials. These materials can undergo changes upon exposure to light, making them suitable for applications in photolithography and other optical devices .

Polymer Chemistry

In polymer chemistry, compounds like 1H-Indene-3-carbonitrile are utilized as monomers or cross-linking agents. Their incorporation can enhance the thermal stability and mechanical properties of polymers, leading to improved performance in various applications, including coatings and adhesives .

Synthesis and Derivatives

The synthesis of 1H-Indene-3-carbonitrile can be achieved through various methods, often involving the modification of simpler indene derivatives. The compound's versatility allows for the creation of a wide range of derivatives that can be tailored for specific applications.

Data Table: Summary of Applications

Case Studies

Case Study 1: Antiviral Development

In a recent study focused on antiviral drug development, researchers synthesized several derivatives based on 1H-Indene-3-carbonitrile. These compounds were tested for their efficacy against hepatitis B virus replication. The results indicated that specific modifications to the indene structure significantly enhanced antiviral activity, providing a pathway for new therapeutic agents.

Case Study 2: Carbonic Anhydrase Inhibitors

A series of studies explored the inhibition of human carbonic anhydrase isoforms using derivatives containing the indene structure. Computational models were employed to understand the binding interactions better, leading to the design of more potent inhibitors that could serve as potential treatments for glaucoma and other related conditions.

Comparison with Similar Compounds

Structural Analogues in the Pyrido[2,1-a]isoquinoline Series

Example Compounds :

- 4-Imino-9,10-dimethoxy-3-(4-toluenesulfonyl)-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-1-carbonitrile (15d)

- 3-Benzoyl-4-imino-9,10-dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-1-carbonitrile (15e)

Key Comparisons :

Insights :

Comparison with 6,7-Dimethoxy Tetrahydroisoquinoline Derivatives

Example Compounds :

- 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline derivatives (e.g., 6d–6h)

- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (43)

Key Comparisons :

Insights :

- Methoxy groups in tetrahydroisoquinoline derivatives enhance MAO-B affinity, suggesting that the 6,7-dimethoxy arrangement in the target compound could similarly influence receptor binding .

- Modifications to the dimethoxy group (e.g., deletion) in analogs like 2d reduced activity, highlighting the importance of substituent positioning .

Comparison with 6,7-Dimethoxy Coumarins

Example Compound :

Insights :

- Unlike coumarins, the nitrile group in the target compound may confer electrophilicity, making it a candidate for covalent enzyme inhibition.

Antimalarial 6,7-Dimethoxy Analogues

Example Findings :

- 6,7-Dimethoxy-substituted quinolones showed reduced activity against multidrug-resistant malaria strains .

Insights :

- The 6,7-dimethoxy configuration may hinder antimalarial efficacy in certain scaffolds, suggesting context-dependent bioactivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6,7-dimethoxy-1H-indene-3-carbonitrile, and what methodological considerations are critical for reproducibility?

- Answer : The compound can be synthesized via oxidation, reduction, or substitution reactions. For example, oxidation using KMnO₄ under acidic conditions converts the nitrile group to a carboxylic acid derivative, while LiAlH₄ in anhydrous ether reduces it to an amine . Substitution reactions (e.g., halogenation) require catalysts like FeCl₃ or AlCl₃ for regioselectivity. Key considerations include solvent purity, reaction temperature control (e.g., avoiding exothermic side reactions during reduction), and inert atmosphere maintenance to prevent hydrolysis of the nitrile group .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of 6,7-dimethoxy-1H-indene-3-carbonitrile?

- Answer :

- ¹H NMR : Methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm) confirm substitution patterns. The dihydroindene protons appear as multiplet signals (δ 2.5–3.5 ppm) .

- IR : A sharp peak at ~2200 cm⁻¹ indicates the nitrile (C≡N) stretch. Methoxy C-O stretches appear at ~1250 cm⁻¹ .

- MS : Molecular ion peaks at m/z 173.21 (M⁺) align with the molecular formula C₁₁H₁₁NO. Fragmentation patterns help identify substituent stability .

Q. What safety protocols are essential for handling 6,7-dimethoxy-1H-indene-3-carbonitrile in laboratory settings?

- Answer : Key protocols include:

- Storage : Under inert gas (N₂/Ar) at –20°C to prevent degradation .

- Handling : Use explosion-proof equipment, anti-static tools, and PPE (gloves, goggles, lab coats) to avoid inhalation or dermal contact. Avoid mixing with oxidizing agents .

- Waste disposal : Neutralize nitrile-containing waste with alkaline hydrolysis before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve regioselective substitution at the nitrile group of 6,7-dimethoxy-1H-indene-3-carbonitrile?

- Answer : Regioselectivity depends on catalyst choice and solvent polarity. For bromination, using Br₂ with FeCl₃ in CH₂Cl₂ at 0°C minimizes side reactions. Computational studies (DFT) predict electrophilic attack sites, while in situ monitoring (e.g., TLC or HPLC) ensures reaction progress .

Q. What computational methods are suitable for modeling the electronic properties of 6,7-dimethoxy-1H-indene-3-carbonitrile, and how do they inform experimental design?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps, charge distribution, and reactive sites. For example, the nitrile group’s electron-withdrawing effect lowers the LUMO energy, favoring nucleophilic attacks. These insights guide catalyst selection for functionalization .

Q. How can contradictory data in the synthesis of derivatives (e.g., conflicting yields or byproducts) be systematically analyzed?

- Answer : Contradictions often arise from solvent purity, trace moisture, or catalyst deactivation. Use Design of Experiments (DoE) to isolate variables:

- Case study : Lower yields in LiAlH₄ reductions may stem from residual water in ether. Karl Fischer titration confirms solvent dryness, while GC-MS identifies byproducts like amine oxides .

Q. What strategies enable the application of 6,7-dimethoxy-1H-indene-3-carbonitrile in drug discovery, particularly for targeting enzyme inhibition?

- Answer : The nitrile group acts as a bioisostere for carbonyl or carboxylate moieties. For example:

- Kinase inhibition : Modify the indene scaffold to mimic ATP-binding sites. Docking studies (AutoDock Vina) validate interactions with kinase active sites .

- CYP450 inhibition : Test derivatives for competitive binding using fluorometric assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.